

An In-depth Technical Guide to 4-Aminobenzohydrazide: Chemical Properties and Structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Aminobenzohydrazide

Cat. No.: B1664622

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminobenzohydrazide, a versatile molecule incorporating an aromatic amine and a hydrazide functional group, serves as a crucial building block in medicinal chemistry and materials science. Its structural features allow for a diverse range of chemical transformations, making it a valuable precursor for the synthesis of novel therapeutic agents, particularly in the fields of antimicrobial and anticancer research.^[1] This guide provides a comprehensive overview of the core chemical properties, structural characteristics, and spectral data of **4-aminobenzohydrazide**, supplemented with detailed experimental protocols for its synthesis and analysis.

Chemical Structure and Identification

4-Aminobenzohydrazide consists of a benzene ring substituted with an amino group (-NH₂) at position 4 and a hydrazide group (-CONHNH₂) at position 1. This unique combination of functional groups imparts both nucleophilic and electrophilic characteristics, rendering it a highly reactive intermediate in organic synthesis.

Structural Representations:

- IUPAC Name: **4-aminobenzohydrazide**^{[2][3]}

- CAS Number: 5351-17-7[2][3]
- Molecular Formula: C₇H₉N₃O[2][3]
- SMILES: C1=CC(=CC=C1C(=O)NN)N[2][3]
- InChI: InChI=1S/C7H9N3O/c8-6-3-1-5(2-4-6)7(11)10-9/h1-4H,8-9H2,(H,10,11)[3]

Physicochemical Properties

The physicochemical properties of **4-aminobenzohydrazide** are summarized in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.

Property	Value
Molecular Weight	151.17 g/mol [2][3]
Appearance	White to off-white or beige crystalline powder.[4]
Melting Point	225-227 °C[4]
Boiling Point	273.17 °C (rough estimate)[4]
Density	1.21 g/cm ³ (rough estimate)[4]
Solubility	Partly miscible in water. Soluble in Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and dilute acids.[4][5] Insoluble in ethanol at room temperature.[5]
pKa	13.05 ± 0.10 (Predicted)[4]
LogP	-0.7 (Predicted)[2]

Crystallographic Data

Single-crystal X-ray diffraction studies have confirmed the molecular structure of **4-aminobenzohydrazide**. The molecule is essentially planar. The crystal structure is stabilized by a three-dimensional network of intermolecular N–H…O and N–H…N hydrogen bonds.

Parameter	Value
Crystal System	Monoclinic
Space Group	P2 ₁ /n
a	5.411(2) Å
b	14.000(6) Å
c	9.894(4) Å
β	103.917(7)°
Z	4
CCDC Number	731635

Data obtained from a study on the crystal and molecular structure of **4-Aminobenzohydrazide**.

Spectroscopic Analysis

¹H NMR Spectroscopy

The ¹H NMR spectrum of **4-aminobenzohydrazide** provides detailed information about the proton environments in the molecule. The spectrum, typically recorded in DMSO-d₆, shows distinct signals for the aromatic protons and the protons of the amine and hydrazide groups.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~8.9	Singlet (broad)	-	1H, -C(=O)NH-
7.5 - 6.7	Multiplet	-	4H, Aromatic protons (H-2, H-3, H-5, H-6)
~5.5	Singlet (broad)	-	2H, Aromatic -NH ₂
~4.5	Singlet (broad)	-	2H, -HNHNH ₂

Note: The aromatic region often appears as two doublets (an AA'BB' system) due to the para-substitution pattern. The protons ortho to the hydrazide group (H-2, H-6) are typically downfield

compared to the protons ortho to the amino group (H-3, H-5). Broadening of the NH and NH₂ signals is common due to quadrupole effects and chemical exchange.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule.

Chemical Shift (δ) ppm	Assignment
~168	C=O (Amide)
~151	C4 (C-NH ₂)
~129	C2, C6 (Ar-CH)
~120	C1 (C-C=O)
~110	C3, C5 (Ar-CH)

Note: Assignments are predicted based on standard chemical shift values and substituent effects.

Infrared (IR) Spectroscopy

The IR spectrum of **4-aminobenzohydrazide** displays characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Strong, Broad	N-H stretching (aromatic amine and hydrazide)
~1650	Strong	C=O stretching (Amide I)
~1600, ~1500	Medium	C=C stretching (aromatic ring)
1335–1250	Strong	C-N stretching (aromatic amine)
910–665	Strong, Broad	N-H wagging (primary amine)

Mass Spectrometry

Electron impact mass spectrometry (EI-MS) of **4-aminobenzohydrazide** results in a characteristic fragmentation pattern.

m/z	Proposed Fragment
151	$[M]^+$ (Molecular ion)
120	$[M - \text{NHNH}_2]^+$ (Loss of the hydrazinyl group)
92	$[\text{C}_6\text{H}_6\text{N}]^+$ (Fragment from the 4-aminobenzoyl cation)
65	$[\text{C}_5\text{H}_5]^+$ (Loss of HCN from the $[\text{C}_6\text{H}_6\text{N}]^+$ fragment)

Note: The peak at m/z 120 is often the base peak in the spectrum.[\[3\]](#)

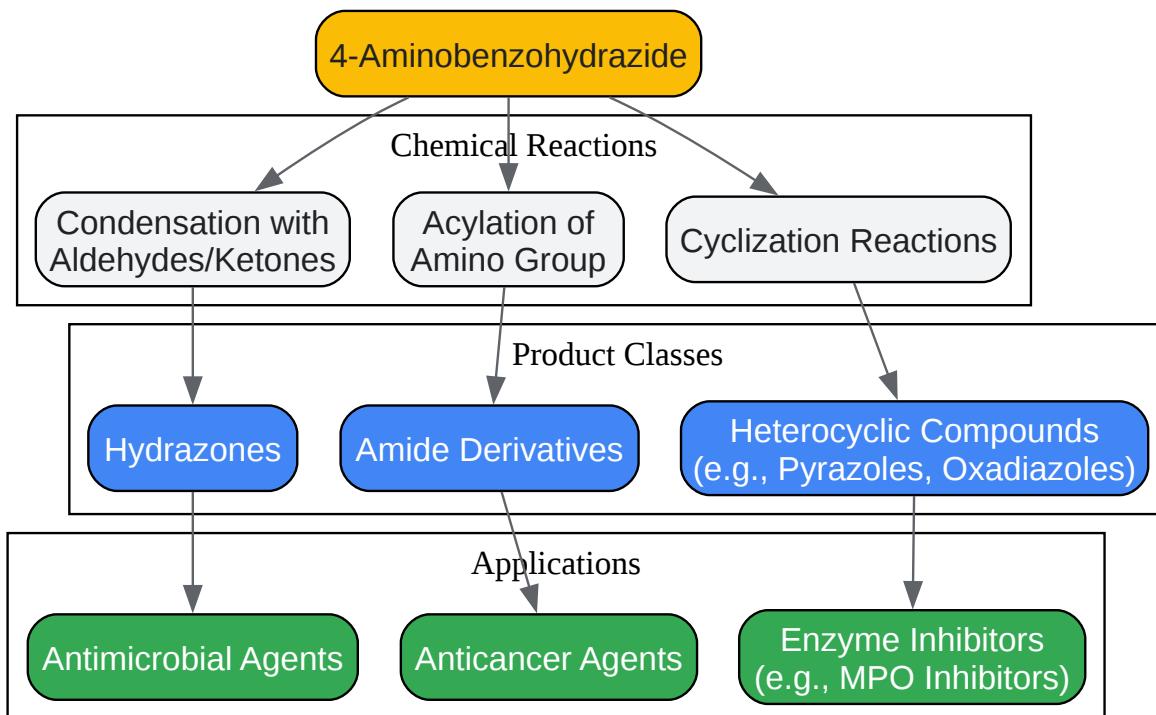

Experimental Protocols

Synthesis of 4-Aminobenzohydrazide

4-Aminobenzohydrazide is commonly synthesized from ethyl 4-aminobenzoate via hydrazinolysis.

- Reaction Setup: To a solution of 4-aminobenzoic acid (0.1 mol) in ethanol (100 mL), add concentrated sulfuric acid (10 mL).
- Reflux: Heat the mixture to reflux and maintain for 12 hours.
- Work-up: Concentrate the resulting mixture under vacuum and pour it into 200 mL of water. Neutralize the solution to pH 8 with a potassium carbonate solution.
- Isolation: Collect the resulting solid by filtration, wash with water, and dry under vacuum to yield ethyl 4-aminobenzoate.[\[1\]](#)
- Reaction Setup: In a closed container, melt a mixture of ethyl 4-aminobenzoate (5 mmol) and hydrazine hydrate (20 mmol).

- Heating: Heat the mixture at 110 °C for 90 minutes.
- Purification: Recrystallize the resulting solid from ethanol to yield pure **4-aminobenzohydrazide**.^[5]



[Click to download full resolution via product page](#)

Caption: Synthesis of **4-Aminobenzohydrazide**.

Logical Relationships and Applications

The dual functionality of **4-aminobenzohydrazide** makes it a versatile intermediate for a variety of chemical transformations, leading to compounds with significant biological activities.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis and Characterization of Heterocyclic Compounds Derived from ethyl-4-aminobenzoate | Al-Nahrain Journal of Science [anjs.edu.iq]
- 2. 4-Aminobenzohydrazide(5351-17-7) ^{13}C NMR spectrum [chemicalbook.com]
- 3. 4-Aminobenzoic acid hydrazide | C₇H₉N₃O | CID 21450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Aminobenzohydrazide(5351-17-7) ^1H NMR [m.chemicalbook.com]
- 5. Para-Aminobenzohydrazide Derivatives as Fatty Acid Amide Hydrolase Inhibitors: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Aminobenzohydrazide: Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1664622#4-aminobenzohydrazide-chemical-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com